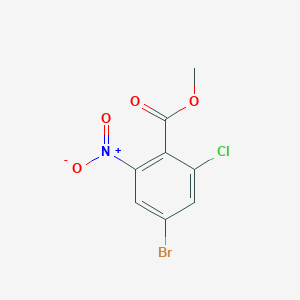

Methyl 4-bromo-2-chloro-6-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-bromo-2-chloro-6-nitrobenzoate is a significant intermediate in organic synthesis . It is used in the production of various other compounds due to its unique structure and reactivity .

Bromination Reactions

The compound has been used in studies focusing on α-bromination reactions of carbonyl compounds . These reactions are crucial in organic chemistry, and α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .

Production of Pharmaceuticals

The α-brominated products derived from bromoacetophenone, which can be synthesized using Methyl 4-bromo-2-chloro-6-nitrobenzoate, find extensive applications in the production of pharmaceuticals .

Production of Pesticides

Similarly, these α-brominated products are also used in the production of pesticides . This highlights the importance of Methyl 4-bromo-2-chloro-6-nitrobenzoate in the chemical industry .

Experimental Teaching

The bromination reaction of carbonyl compounds, involving Methyl 4-bromo-2-chloro-6-nitrobenzoate, is a significant topic in the field of organic chemistry. It has been incorporated into undergraduate experimental teaching to consolidate theoretical knowledge and deepen understanding of organic reaction principles .

Research on Molecular Structure

Studies have been conducted to investigate the molecular structure of compounds similar to Methyl 4-bromo-2-chloro-6-nitrobenzoate . These studies provide valuable insights into the properties and behaviors of these compounds .

Safety and Hazards

“Methyl 4-bromo-2-chloro-6-nitrobenzoate” is associated with several hazard statements including H303, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers Unfortunately, specific peer-reviewed papers related to “Methyl 4-bromo-2-chloro-6-nitrobenzoate” were not found in the available resources .

Mécanisme D'action

Target of Action

Methyl 4-bromo-2-chloro-6-nitrobenzoate is a complex organic compoundIt’s known that the nitro group in the compound can undergo various reactions, potentially interacting with a variety of biological targets .

Mode of Action

The compound contains a nitro group, which can be introduced by nitration with hno3/h2so4 . This nitro group can undergo various reactions, potentially leading to changes in the targets it interacts with .

Biochemical Pathways

The compound’s nitro group can undergo various reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (29449) and physical form (powder) suggest that it could have specific pharmacokinetic properties .

Result of Action

The compound’s nitro group can undergo various reactions, potentially leading to a variety of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of Methyl 4-bromo-2-chloro-6-nitrobenzoate can be influenced by various environmental factors. For instance, the compound’s storage temperature (room temperature) and physical form (powder) could affect its stability . Additionally, the compound’s nitro group could be affected by environmental conditions, potentially influencing its action and efficacy .

Propriétés

IUPAC Name |

methyl 4-bromo-2-chloro-6-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJOJPPHOCWRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-2-chloro-6-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2445929.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2445932.png)

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2445933.png)

![Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2445935.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate](/img/structure/B2445938.png)